molecular formula C18H19NO4 B2936099 [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 386245-82-5

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate

Cat. No.: B2936099
CAS No.: 386245-82-5
M. Wt: 313.353
InChI Key: GCRUAJAPRANWPZ-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a synthetic benzoate ester derivative characterized by a 3-methoxy-substituted benzoyloxy group linked to a methylene carbamoyl moiety, which is further connected to a 4-ethylphenyl group.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUAJAPRANWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is widely used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is explored for its potential therapeutic properties and is used in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Methyl 3-Methoxybenzoate Derivatives

Methyl 3-methoxybenzoate (M3MOB) serves as a foundational scaffold for many derivatives. Key differences between [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate and its analogues include:

Compound Substituents Key Properties Applications/Findings
Methyl 3-methoxybenzoate (M3MOB) Methoxy at 3-position Electron-donating group enhances aromatic electrophilic substitution reactivity. Tested in substitution reaction studies; lacks steric bulk for targeted bioactivity.
[(4-Ethylphenyl)carbamoyl]methyl derivative Carbamoyl-ethylphenyl at ester oxygen Increased steric hindrance; potential for hydrogen bonding via carbamoyl NH group. Likely optimized for receptor binding in drug design (inferred from synthesis complexity) .
Methyl 2-methoxybenzoate (M2MOB) Methoxy at 2-position Ortho-substitution reduces ring reactivity compared to para/meta positions. Less reactive in electrophilic substitution due to steric and electronic effects.

Key Insight : The addition of the carbamoyl-ethylphenyl group in this compound distinguishes it from simpler methyl benzoates by introducing steric and electronic modifications that may enhance binding specificity in biological systems .

Carbamoyl-Functionalized Analogues

Carbamoyl groups are common in agrochemicals and pharmaceuticals. Comparisons with other carbamoyl-containing esters include:

Compound Core Structure Functional Groups Applications
This compound 3-Methoxybenzoate + carbamoyl Ethylphenyl, methoxy, carbamoyl Potential kinase inhibitor or antimicrobial agent (inferred from synthesis routes) .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea + triazine Sulfonylurea, triazine, methoxy Herbicide (metsulfuron methyl ester); targets acetolactate synthase in plants.
Methyl 3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoate Carbamoyl + dihydrodioxin Dihydrodioxin, carbamoyl Designed for anticancer activity; pharmacokinetic optimization via ester linkage.

Key Insight : While this compound shares the carbamoyl-ester motif with sulfonylurea herbicides (e.g., metsulfuron methyl), its 3-methoxybenzoate core and ethylphenyl group suggest divergent applications, possibly in drug discovery rather than agrochemistry .

Biological Activity

[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol

The compound consists of a carbamoyl group attached to a methoxybenzoate moiety, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to various therapeutic effects. It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and bacterial infections.

Biological Activities

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : The compound has been utilized in biochemical assays to study enzyme interactions, particularly in drug discovery contexts. It shows promise in modulating the activity of enzymes linked to disease progression.
  • Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating various diseases due to its ability to interact with multiple biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionModulates enzyme activity in metabolic pathways
Therapeutic PotentialPromising candidate for drug development

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential use as an antibiotic agent. The study highlighted the need for further research into its mechanism of action and efficacy in vivo.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, leading to altered enzymatic activities and subsequent biological outcomes.

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